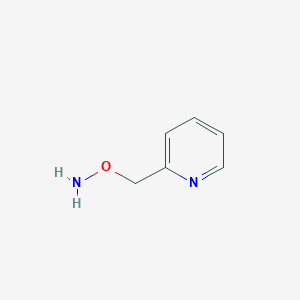![molecular formula C6H3BrN2OS B1280996 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 56844-40-7](/img/structure/B1280996.png)
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one
Descripción general
Descripción
The compound 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one is a brominated heterocyclic molecule that belongs to the broader class of thienopyrimidinones. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis for the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of related thienopyrimidinones has been reported through various methods. For instance, 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using a consecutive method involving an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Similarly, 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives were synthesized via an aza-Wittig reaction, where phosphoranylideneamino derivatives reacted with 4-chlorophenyl isocyanate to give carbodiimide derivatives, which were further treated with amines or phenols .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various analytical techniques, including X-ray crystallography. For example, the structure of a 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was confirmed by X-ray analysis . These structural analyses are crucial for understanding the molecular conformation and the potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of thienopyrimidinones can be inferred from studies on similar brominated pyrimidinones. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives were synthesized using a regioselective lithiation-substitution protocol, which suggests that brominated pyrimidinones can undergo lithiation and further functionalization . This reactivity is important for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one and related compounds are not explicitly detailed in the provided papers. However, the synthesis and structural characterization of these compounds imply that they are stable under certain conditions and can be manipulated using standard organic synthesis techniques. The stability and reactivity of these compounds are essential for their application in further chemical transformations and for their potential use as pharmaceuticals .
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Regiospecific Bromination : Research has demonstrated methods for the regiospecific bromination of pyrimidin-4-ones, which are applicable to 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one. This involves bromination at specific positions of the pyrimidine ring, yielding brominated pyrimidines in good yields (Zanatta et al., 2008).
Antimicrobial and Antiviral Applications
- Antimicrobial Activity : A study synthesized 6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives, revealing moderate activity against bacterial strains like S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022).
- Anti-HIV-1 Activity : Derivatives of pyrimidin-4(3H)-one, including those with 6-bromine substitutions, have shown virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1) (Novikov et al., 2004).
Cancer Research
- Anticancer Agents : 7-Bromothieno[3,2-d]pyrimidine derivatives containing a piperazine unit, which are structurally related to 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one, were designed as potential anticancer agents, specifically as protein tyrosine kinase inhibitors (Jiang Da-hong, 2012).
Chemical Synthesis and Molecular Modeling
- Microwave-Assisted Cycloaddition : The synthesis of derivatives, including 6-bromo-N3-(propargyl)pyrido[2,3-d]pyrimidinone, was achieved via microwave-assisted methods, showcasing the adaptability of these compounds in chemical synthesis (Hédou et al., 2013).
- Molecular Modelling Studies : Research has involved the design and synthesis of thieno[2,3-d]pyrimidin-4-amines, with studies on their inhibitory potency against protein kinases, showcasing their potential in drug discovery and molecular modeling (Loidreau et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURMUHBQYODCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480927 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
CAS RN |
56844-40-7 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56844-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

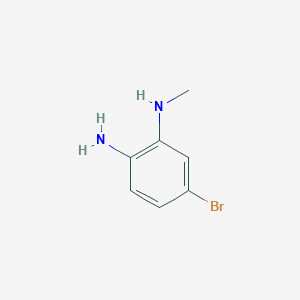
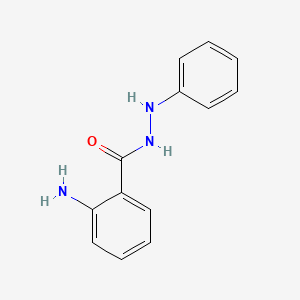
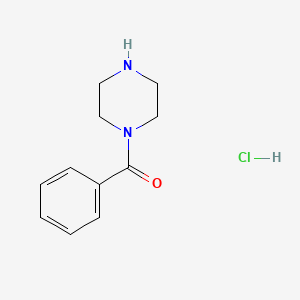
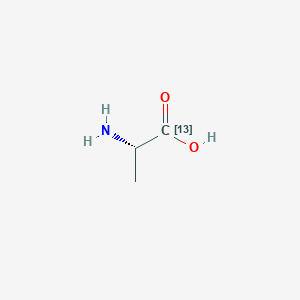

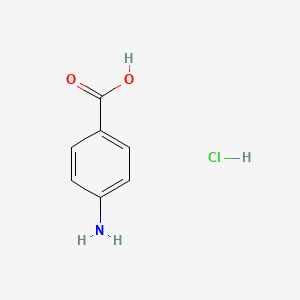

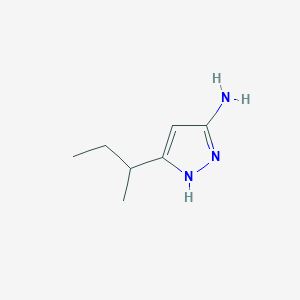
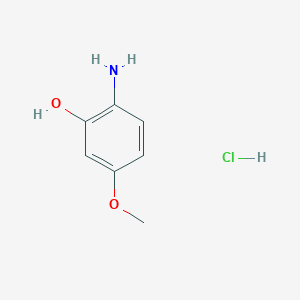
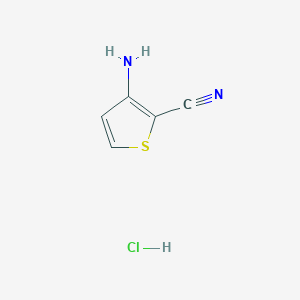

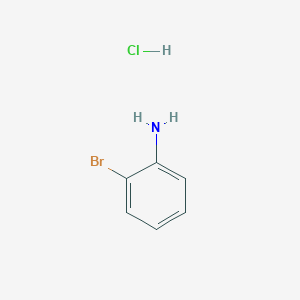
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
